molecular formula C26H37N5O2 B10820101 Cabergoline-d6

Cabergoline-d6

Número de catálogo: B10820101
Peso molecular: 457.6 g/mol
Clave InChI: KORNTPPJEAJQIU-QYFGKBEYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cabergoline-d6 is a useful research compound. Its molecular formula is C26H37N5O2 and its molecular weight is 457.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Cabergoline-d6 is a deuterated form of cabergoline, a potent dopamine receptor agonist primarily used in treating hyperprolactinemic disorders and Parkinson's disease. The incorporation of six deuterium atoms enhances its analytical capabilities, particularly in mass spectrometry, while maintaining similar biological activity to its non-deuterated counterpart. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound has the chemical formula C26H31D6N5O2\text{C}_{26}\text{H}_{31}\text{D}_6\text{N}_5\text{O}_2. Its biological activity is primarily attributed to its high affinity for dopamine D2 receptors, which leads to significant reductions in prolactin secretion and improvements in motor control for patients with Parkinson's disease. The pharmacodynamics of this compound closely mirrors that of cabergoline, with minimal interactions with serotonin and adrenergic receptors .

Comparative Analysis of Related Compounds

The following table summarizes the properties and applications of cabergoline and its related compounds:

Compound Name Structure Type Primary Use Unique Features
CabergolineDopamine agonistTreatment of hyperprolactinemiaNon-labeled form used clinically
This compoundDopamine agonistAnalytical standardStable isotope labeling enhances analytical precision
BromocriptineDopamine agonistTreatment of Parkinson's diseaseShorter half-life than cabergoline
PergolideDopamine agonistTreatment of Parkinson's diseaseHigher potency at D1 receptors
LisurideDopamine agonistTreatment of Parkinson's diseaseActs on both D1 and D2 receptors

Pharmacokinetics and Analytical Applications

This compound serves as an internal standard in quantitative analyses using advanced techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its unique isotopic labeling allows researchers to trace drug metabolism and pharmacodynamics effectively, making it invaluable in pharmacokinetic studies.

Case Study: Efficacy in Hyperprolactinemia

A multicenter study involving 455 patients demonstrated the effectiveness of cabergoline in normalizing serum prolactin (PRL) levels. The results indicated that cabergoline normalized PRL levels in 86% of patients, with significant tumor shrinkage observed in 67% of cases. Side effects were minimal, with only 3.9% discontinuing therapy due to adverse effects .

Study on Acromegaly

In a study involving 64 patients with acromegaly, cabergoline treatment resulted in plasma insulin-like growth factor I (IGF-I) normalization in 39% of cases after long-term administration. Tumor shrinkage was noted in 13 out of 21 patients with GH-/PRL-cosecreting adenomas . This highlights the therapeutic potential of this compound not only in hyperprolactinemia but also in related endocrine disorders.

Neuroprotective Effects

Research indicates that cabergoline exhibits neuroprotective effects against oxidative stress. In vitro studies have shown that pretreatment with cabergoline can inhibit neuronal cell death induced by hydrogen peroxide (H2O2), suggesting potential applications in neurodegenerative diseases .

Aplicaciones Científicas De Investigación

Pharmacological Profile

Cabergoline-d6 acts as a potent dopamine D2 receptor agonist, similar to its non-labeled counterpart, cabergoline. Its unique labeling with deuterium enhances its utility in various research settings:

  • Chemical Structure : The chemical formula for this compound is C26H31D6N5O2C_{26}H_{31}D_{6}N_{5}O_{2}, indicating the presence of six deuterium atoms.
  • Mechanism of Action : It reduces prolactin secretion and improves motor control in patients with Parkinson's disease while exhibiting minimal interaction with serotonin and adrenergic receptors.

Applications in Analytical Chemistry

This compound is particularly valuable in mass spectrometry for quantifying cabergoline levels in biological samples. Its stable isotope labeling allows for precise measurements, which are crucial in pharmacokinetic studies. The following table summarizes its analytical applications:

Application TypeDescription
Mass SpectrometryUsed as an internal standard for quantification of cabergoline levels
Pharmacokinetic StudiesEnables accurate assessment of drug metabolism and bioavailability
Stability TestingDemonstrates high stability, remaining effective for at least two years

Clinical Research Applications

Numerous studies have explored the effectiveness of cabergoline in treating hyperprolactinemia and other conditions. Key findings from relevant research include:

  • Hyperprolactinemia Treatment : A study involving 455 patients indicated that cabergoline normalized serum prolactin levels in 86% of cases, with significant tumor shrinkage observed in 67% of patients with macroadenomas .
  • Prediabetes Management : Another study found that twice-weekly administration of cabergoline improved glucose metabolism parameters, suggesting potential benefits for patients at risk of developing type 2 diabetes .
  • Tumor Volume Reduction : In a prospective study of 83 prolactinomas, cabergoline treatment resulted in over 75% reduction in tumor volume for the majority of patients after 24 months .

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Case Study 1 : A patient with macroprolactinoma underwent treatment with this compound, leading to significant reductions in both serum prolactin levels and tumor size over a period of 12 months.
  • Case Study 2 : In a cohort study involving women with hyperprolactinemia, the addition of this compound to their treatment regimen resulted in improved menstrual regularity and successful pregnancies .

Propiedades

Fórmula molecular

C26H37N5O2

Peso molecular

457.6 g/mol

Nombre IUPAC

(6aR,9R,10aR)-N-[3-[bis(trideuteriomethyl)amino]propyl]-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C26H37N5O2/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30/h5,7,9-10,16,19,21,23,28H,1,6,8,11-15,17H2,2-4H3,(H,27,33)/t19-,21-,23-/m1/s1/i3D3,4D3

Clave InChI

KORNTPPJEAJQIU-QYFGKBEYSA-N

SMILES isomérico

[2H]C([2H])([2H])N(CCCN(C(=O)[C@@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)CC=C)C(=O)NCC)C([2H])([2H])[2H]

SMILES canónico

CCNC(=O)N(CCCN(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.